molecular formula C18H28N2O2 B268160 N-tert-butyl-2-{4-[(cyclopentylamino)methyl]phenoxy}acetamide

N-tert-butyl-2-{4-[(cyclopentylamino)methyl]phenoxy}acetamide

Numéro de catalogue B268160
Poids moléculaire: 304.4 g/mol
Clé InChI: MTJIMPFOLJMEBY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-tert-butyl-2-{4-[(cyclopentylamino)methyl]phenoxy}acetamide, commonly known as BAY 41-2272, is a chemical compound that has been extensively researched for its potential therapeutic applications. It belongs to the class of compounds known as sGC (soluble guanylate cyclase) stimulators, which have shown promise in treating a range of cardiovascular and pulmonary conditions. In

Mécanisme D'action

BAY 41-2272 stimulates the activity of sGC, an enzyme that converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a signaling molecule that plays a key role in regulating vascular tone, platelet aggregation, and smooth muscle relaxation. By increasing the production of cGMP, BAY 41-2272 promotes vasodilation and reduces pulmonary vascular resistance, leading to improved blood flow and oxygenation.
Biochemical and Physiological Effects:
BAY 41-2272 has been shown to have a range of biochemical and physiological effects. It promotes vasodilation, reduces pulmonary vascular resistance, and increases cardiac output. It also inhibits platelet aggregation and reduces inflammation. In addition, it has been shown to improve endothelial function and reduce oxidative stress.

Avantages Et Limitations Des Expériences En Laboratoire

BAY 41-2272 has several advantages for use in lab experiments. It is a potent and selective sGC stimulator, making it a useful tool for investigating the role of cGMP signaling in various physiological processes. It also has a long half-life, allowing for sustained effects over time. However, there are some limitations to its use. BAY 41-2272 can be difficult to solubilize, and its effects can be influenced by factors such as pH and temperature.

Orientations Futures

There are several potential future directions for research on BAY 41-2272. One area of interest is its potential use in the treatment of pulmonary hypertension, a condition characterized by high blood pressure in the lungs. BAY 41-2272 has shown promise in animal models of pulmonary hypertension, and further research is needed to determine its efficacy in humans. Another area of interest is its potential use in the treatment of sickle cell disease, a genetic disorder that causes red blood cells to become misshapen and break down. BAY 41-2272 has been shown to improve blood flow and oxygenation in sickle cell mice, and further research is needed to determine its potential as a treatment for sickle cell disease. Finally, BAY 41-2272 may have potential applications in the treatment of other cardiovascular and pulmonary conditions, such as heart failure and chronic obstructive pulmonary disease (COPD).

Méthodes De Synthèse

BAY 41-2272 can be synthesized using a multistep process involving several chemical reactions. The synthesis starts with the reaction of 4-aminomethylphenol with cyclopentyl chloroformate to yield the intermediate 4-(cyclopentylcarbonyloxy)methylphenol. The intermediate is then reacted with tert-butyl 2-bromoacetate to yield tert-butyl 2-{4-[(cyclopentylcarbonyloxy)methyl]phenoxy}acetate. Finally, the tert-butyl ester is hydrolyzed to yield the desired product, N-tert-butyl-2-{4-[(cyclopentylamino)methyl]phenoxy}acetamide.

Applications De Recherche Scientifique

BAY 41-2272 has been extensively studied for its potential therapeutic applications, particularly in the treatment of cardiovascular and pulmonary conditions. It has been shown to improve pulmonary hypertension, reduce pulmonary vascular resistance, and increase cardiac output in animal models. In addition, it has been investigated for its potential to treat erectile dysfunction, sickle cell disease, and renal fibrosis.

Propriétés

Nom du produit

N-tert-butyl-2-{4-[(cyclopentylamino)methyl]phenoxy}acetamide

Formule moléculaire

C18H28N2O2

Poids moléculaire

304.4 g/mol

Nom IUPAC

N-tert-butyl-2-[4-[(cyclopentylamino)methyl]phenoxy]acetamide

InChI

InChI=1S/C18H28N2O2/c1-18(2,3)20-17(21)13-22-16-10-8-14(9-11-16)12-19-15-6-4-5-7-15/h8-11,15,19H,4-7,12-13H2,1-3H3,(H,20,21)

Clé InChI

MTJIMPFOLJMEBY-UHFFFAOYSA-N

SMILES

CC(C)(C)NC(=O)COC1=CC=C(C=C1)CNC2CCCC2

SMILES canonique

CC(C)(C)NC(=O)COC1=CC=C(C=C1)CNC2CCCC2

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.